molecular formula C15H15N3O2 B14510510 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene CAS No. 62846-07-5

1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene

Cat. No.: B14510510
CAS No.: 62846-07-5
M. Wt: 269.30 g/mol
InChI Key: HBSGMEYWISKGIF-UHFFFAOYSA-N
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Description

1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene is a complex organic compound characterized by the presence of both cyanocarbonyl and isocyanate functional groups

Preparation Methods

The synthesis of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(4-isocyanatocyclohexyl)aniline with cyanocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, forming urea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, which is the basis for its potential biological activities. The cyanocarbonyl group can also participate in various biochemical pathways, further contributing to its effects.

Comparison with Similar Compounds

1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene can be compared with other similar compounds such as:

    4-(4-Isocyanatocyclohexyl)aniline: Lacks the cyanocarbonyl group, making it less reactive in certain chemical reactions.

    1-(Cyanocarbonyl)amino-benzene: Does not have the cyclohexyl group, which affects its steric and electronic properties.

    4-Isocyanatobenzene: Simpler structure with only the isocyanate group, limiting its range of applications. The presence of both cyanocarbonyl and isocyanate groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

62846-07-5

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-cyano-N-[4-(4-isocyanatocyclohexyl)phenyl]formamide

InChI

InChI=1S/C15H15N3O2/c16-9-15(20)18-14-7-3-12(4-8-14)11-1-5-13(6-2-11)17-10-19/h3-4,7-8,11,13H,1-2,5-6H2,(H,18,20)

InChI Key

HBSGMEYWISKGIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)NC(=O)C#N)N=C=O

Origin of Product

United States

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